(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide
CAS No.: 1643368-58-4
Cat. No.: VC0521775
Molecular Formula: C32H30F2N4O4
Molecular Weight: 572.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide - 1643368-58-4](/images/no_structure.jpg)
Specification
CAS No. | 1643368-58-4 |
---|---|
Molecular Formula | C32H30F2N4O4 |
Molecular Weight | 572.6 g/mol |
IUPAC Name | (7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide |
Standard InChI | InChI=1S/C32H30F2N4O4/c1-15-17(7-6-10-24(15)38-30(40)19-8-5-9-21(33)28(19)37(4)31(38)41)25-22(34)14-20(29(35)39)27-26(25)18-12-11-16(32(2,3)42)13-23(18)36-27/h5-10,14,16,36,42H,11-13H2,1-4H3,(H2,35,39)/t16-/m0/s1 |
Standard InChI Key | ZRYMMWAJAFUANM-INIZCTEOSA-N |
Isomeric SMILES | CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)C[C@H](CC6)C(C)(C)O)C(=O)N)F |
SMILES | CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F |
Canonical SMILES | CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
BMS-986142 is a complex organic molecule characterized by several key structural features that contribute to its high selectivity and potency as a BTK inhibitor. The compound contains a carbazole core with a tetrahydro moiety, a quinazoline ring system, and two fluorine atoms that enhance its pharmacokinetic properties.
Chemical Identification
The compound can be identified through various chemical descriptors and identifiers as outlined in Table 1.
Table 1: Chemical Identification Parameters of BMS-986142
Parameter | Value |
---|---|
CAS Number | 1643368-58-4 |
Molecular Formula | C₃₂H₃₀F₂N₄O₄ |
Molecular Weight | 572.6 g/mol |
IUPAC Name | (7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide |
Appearance | White to off-white solid powder |
Structural Characteristics
The compound features several key structural elements that contribute to its biological activity:
-
A carbazole core with a tetrahydro ring system
-
Two fluorine atoms strategically positioned on the molecule
-
A quinazoline ring system with dioxo functionality
-
A carboxamide group that likely contributes to hydrogen bonding within the target binding site
-
A 2-hydroxypropan-2-yl substituent that enhances pharmacokinetic properties
The compound's structure has been characterized through various analytical techniques, and its chemical identity is confirmed through its unique InChI and SMILES notations:
InChI=1S/C32H30F2N4O4/c1-15-17(7-6-10-24(15)38-30(40)19-8-5-9-21(33)28(19)37(4)31(38)41)25-22(34)14-20(29(35)39)27-26(25)18-12-11-16(32(2,3)42)13-23(18)36-27/h5-10,14,16,36,42H,11-13H2,1-4H3,(H2,35,39)/t16-/m0/s1
SMILES: CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F
Pharmacological Properties
BMS-986142 demonstrates exceptional potency and selectivity for its target enzyme, which underlies its potential therapeutic applications in autoimmune disorders.
Mechanism of Action
BMS-986142 is a reversible inhibitor of Bruton's tyrosine kinase (BTK), an enzyme that plays a critical role in B-cell receptor signaling pathways and is implicated in the pathobiology of various autoimmune disorders, including rheumatoid arthritis and Sjögren's syndrome . BTK regulates multiple signaling pathways involved in B-cell development, activation, and function, making it an attractive target for autoimmune disease therapy .
Potency and Selectivity
The compound exhibits remarkable potency against BTK with an IC₅₀ value of 0.5 nM . Its high selectivity for BTK has been extensively characterized through kinome profiling. In a comprehensive panel of 384 kinases, only five kinases were inhibited by BMS-986142 with less than 100-fold selectivity for BTK: TEC, ITK, BLK, TXK, and BMX . This selective inhibition profile contributes to its favorable safety profile observed in preclinical studies.
Table 2: Pharmacological Activity Profile of BMS-986142
Parameter | Value |
---|---|
BTK Inhibition (IC₅₀) | 0.5 nM |
Human B-cell Activity (IC₅₀) | ≤ 5 nM |
Kinases with <100-fold Selectivity vs. BTK | TEC, ITK, BLK, TXK, BMX |
Cellular Activity
In cellular assays, BMS-986142 demonstrates potent inhibition of antigen receptor-dependent signaling and functional endpoints in human B cells with IC₅₀ values ≤ 5 nM . The compound effectively blocks:
-
Cytokine production from B cells
-
Co-stimulatory molecule expression
-
B-cell proliferation
-
Fcγ receptor-dependent cytokine production from peripheral blood mononuclear cells
These cellular effects align with the compound's mechanism of action and provide a molecular basis for its potential efficacy in autoimmune conditions characterized by dysregulated B-cell activity.
Preclinical Studies
Extensive preclinical evaluation of BMS-986142 has demonstrated its promising therapeutic potential in animal models of autoimmune disorders.
In Vitro Studies
In vitro studies have established that BMS-986142 effectively inhibits multiple cellular pathways relevant to autoimmune disease pathogenesis. The compound blocks B-cell receptor signaling, resulting in inhibition of downstream functional endpoints including cytokine production, expression of co-stimulatory molecules, and cellular proliferation . Additionally, BMS-986142 inhibits Fcγ receptor-dependent cytokine production from peripheral blood mononuclear cells and blocks RANK-L-induced osteoclastogenesis, which may contribute to protective effects against bone erosion in conditions like rheumatoid arthritis .
Sjögren's Syndrome Studies
Discussion and Future Perspectives
Lessons from BMS-986142 Development
The development trajectory of BMS-986142 provides valuable insights into the challenges of translating promising preclinical findings into clinical efficacy for autoimmune disorders. Despite robust preclinical efficacy and a compelling mechanism of action, the compound failed to demonstrate significant clinical benefit in patients with rheumatoid arthritis.
Several factors may have contributed to this discrepancy between preclinical and clinical outcomes:
-
The extent of BTK inhibition required for clinical efficacy may differ from that needed in animal models.
-
The treatment duration in the phase 2 study (12 weeks) may have been insufficient to observe meaningful clinical benefits.
-
Questions remain about the adequacy of drug distribution to inflammation sites in humans versus animal models.
-
The heterogeneity of rheumatoid arthritis may necessitate patient stratification strategies to identify subpopulations most likely to benefit from BTK inhibition.
Implications for BTK Inhibitor Development
The findings from the BMS-986142 studies highlight the need for additional research on BTK inhibition as a therapeutic strategy for rheumatoid arthritis. Key areas requiring further investigation include:
-
The optimal extent and duration of BTK inhibition needed for clinical efficacy.
-
More precise targeting of BTK in specific immune cell populations relevant to disease pathogenesis.
-
Identification of biomarkers that predict response to BTK inhibition.
-
Exploration of combination strategies that may enhance the efficacy of BTK inhibitors.
Alternative Applications
While BMS-986142 development for rheumatoid arthritis has been discontinued, the compound's mechanism of action might still have relevance for other autoimmune conditions where B-cell dysfunction plays a more central role. The investigation of the compound in primary Sjögren's syndrome reflects this approach, although development in this indication also appears to have ceased.
The chemical structure and properties of BMS-986142 may inform the design of next-generation BTK inhibitors with improved pharmacological properties or alternative targeting strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume